(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
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Overview
Description
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is an organoboron compound with the molecular formula C18H14BBr2NO2 and a molecular weight of 446.93 g/mol . This compound is known for its unique structural features, which include a boronic acid group attached to a phenyl ring substituted with bis(4-bromophenyl)amino groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s molecular targets and pathways include its interaction with enzymes and other biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid: Similar structure but with methoxy groups instead of bromine atoms.
4-Bromophenylboronic acid: Contains a single bromine atom and a boronic acid group.
2-Bromophenylboronic acid: Similar to 4-bromophenylboronic acid but with the bromine atom in a different position.
Uniqueness
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is unique due to the presence of two bromine atoms and the bis(4-bromophenyl)amino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H14BBr2NO2 |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C18H14BBr2NO2/c20-14-3-9-17(10-4-14)22(18-11-5-15(21)6-12-18)16-7-1-13(2-8-16)19(23)24/h1-12,23-24H |
InChI Key |
UUUAHCJEQLCAPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)(O)O |
Origin of Product |
United States |
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